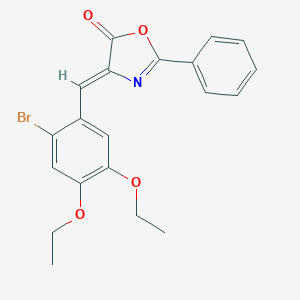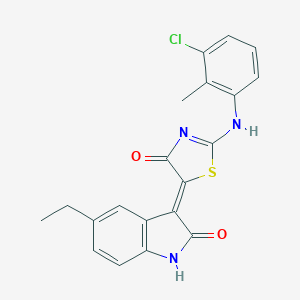
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one, also known as CPTIO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazolidinone derivative that has been extensively studied for its ability to scavenge nitric oxide (NO) and its role in modulating NO signaling.
Mécanisme D'action
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one acts as a potent NO scavenger by reacting with NO to form a stable nitroxyl radical. This reaction effectively removes NO from the system and prevents it from interacting with downstream targets. (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has been shown to inhibit NO-mediated vasodilation, platelet aggregation, and smooth muscle relaxation, highlighting its potential as a therapeutic agent for cardiovascular diseases.
Biochemical and Physiological Effects:
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects, many of which are related to its ability to scavenge NO. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one in lab experiments is its potency and specificity as a NO scavenger. It has been shown to be effective at low concentrations and does not react with other reactive oxygen species or signaling molecules. However, one limitation of using (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one is its potential to form adducts with other molecules, which can interfere with downstream assays and analysis.
Orientations Futures
There are many potential future directions for research involving (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one. One area of interest is its potential as a therapeutic agent for cardiovascular diseases, particularly those related to NO-mediated signaling. Another potential application is its use as a neuroprotective agent in the treatment of traumatic brain injury and stroke. Additionally, further research is needed to fully understand the biochemical and physiological effects of (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one and to identify potential new uses for this compound in scientific research.
Méthodes De Synthèse
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of 4-chloroaniline with ethyl acetoacetate, followed by the condensation of the resulting intermediate with 2-oxindole to form the final product.
Applications De Recherche Scientifique
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has been widely used in scientific research as a tool to study the role of NO in various physiological and pathological processes. It is commonly used as a NO scavenger to inhibit NO signaling and to investigate the downstream effects of NO inhibition. (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has been shown to be effective in reducing the levels of NO in vitro and in vivo, making it a valuable tool for researchers studying NO-mediated signaling pathways.
Propriétés
Nom du produit |
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C18H12ClN3O2S |
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H12ClN3O2S/c1-22-17(24)15(14-12-4-2-3-5-13(12)21-16(14)23)25-18(22)20-11-8-6-10(19)7-9-11/h2-9H,1H3,(H,21,23)/b15-14-,20-18? |
Clé InChI |
BQFSPZWMEVVSOB-TUOJWVEWSA-N |
SMILES isomérique |
CN1C(=O)/C(=C/2\C3=CC=CC=C3NC2=O)/SC1=NC4=CC=C(C=C4)Cl |
SMILES |
CN1C(=O)C(=C2C3=CC=CC=C3NC2=O)SC1=NC4=CC=C(C=C4)Cl |
SMILES canonique |
CN1C(=O)C(=C2C3=CC=CC=C3NC2=O)SC1=NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[6-(2-fluorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308045.png)
![7-acetyl-6-(1-methyl-1H-pyrrol-2-yl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308046.png)
![7-Acetyl-6-(3-fluorophenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308047.png)
![2,4,6-trimethoxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B308050.png)
![7-Acetyl-3-(ethylsulfanyl)-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308052.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(2-propoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308053.png)
![(4-Bromophenyl)[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]methanone](/img/structure/B308054.png)
![7-Acetyl-3-(pentylsulfanyl)-6-[2-(2-thienyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308056.png)
![2-[(4-Chlorophenyl)imino]-5-(4-ethoxy-3-methylbenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308058.png)
![(6E)-2-ethoxy-6-[(2E)-2-(8-phenylmethoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308060.png)
![5-(3-Ethoxy-4-hydroxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308062.png)
![8-(Benzyloxy)-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B308064.png)